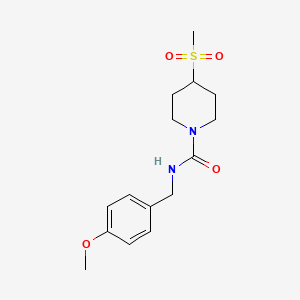

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

N-(4-Methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a synthetic piperidine derivative characterized by a carboxamide group at position 1 of the piperidine ring, a methylsulfonyl substituent at position 4, and a 4-methoxybenzyl moiety attached to the carboxamide nitrogen. The methylsulfonyl group enhances metabolic stability and may influence receptor binding, while the 4-methoxybenzyl moiety contributes to lipophilicity and membrane permeability .

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-13-5-3-12(4-6-13)11-16-15(18)17-9-7-14(8-10-17)22(2,19)20/h3-6,14H,7-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOSDOMNCYBMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine nitrogen with 4-methoxybenzyl chloride under basic conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Analgesic and Anti-inflammatory Properties

The compound has shown promise as a lead candidate for developing new analgesics and anti-inflammatory drugs. Its structural characteristics allow it to interact with biological targets, particularly in modulating pain pathways. Preliminary studies indicate that related piperidine derivatives can exhibit antinociceptive effects, suggesting potential for pain management therapies.

Neuroscience Research

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide may also play a role in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in conditions such as depression and anxiety, where modulation of neurotransmitter activity is crucial .

Antiviral Applications

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in antiviral drug development. Specifically, 1,4,4-trisubstituted piperidines have been identified as non-covalent inhibitors of SARS-CoV-2 main protease (M pro), which is vital for viral replication. Although initial inhibitory activity was modest, the structural framework of these compounds warrants further optimization for enhanced efficacy against coronaviruses .

Cancer Therapy

Piperidine derivatives have been explored for their anticancer properties. The compound's structural features may enable it to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research has demonstrated that certain piperidine-based compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could be investigated for similar effects .

Mechanistic Studies and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. SAR studies have indicated that modifications to the piperidine ring and substituents can significantly influence biological activity. For example, variations in the methylsulfonyl group or the benzyl substituent can alter binding affinity to target receptors, which is essential for developing more effective drugs .

Mécanisme D'action

The mechanism of action of N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Critical Observations

Substituent-Driven Activity: Local Anesthesia: Compound 4h () demonstrates that electron-withdrawing groups (e.g., oxo-phenylaminoethyl) enhance local anesthetic efficacy compared to alkyl or methoxybenzyl groups. However, the methylsulfonyl group in the target compound may improve stability without compromising activity . Enzyme Inhibition: PF3845 () highlights the role of trifluoromethylpyridinyloxy substituents in targeting GPCRs, suggesting that the 4-methoxybenzyl group in the target compound may favor different receptor interactions .

Toxicity Profile :

- Compounds with bulky aryl groups (e.g., phenethyl in ) show reduced hepatotoxicity compared to smaller alkyl chains, as seen in . The 4-methoxybenzyl group in the target compound may balance lipophilicity and safety .

Synthetic Accessibility :

- The synthesis of piperidine-1-carboxamides typically involves coupling isocyanates with piperidine intermediates (). The methylsulfonyl group in the target compound may require additional oxidation steps compared to sulfonamide analogs .

Activité Biologique

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H22N2O4S

- Molecular Weight : 342.41 g/mol

- CAS Number : 2987226

The compound features a piperidine ring, which is substituted with a methoxybenzyl group and a methylsulfonyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to changes in cellular functions. The specific pathways involved can vary depending on the target and the biological context.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structural features can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example:

- In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells .

- Mechanisms of action include disruption of microtubule assembly and induction of apoptosis via caspase activation .

Enzyme Inhibition

The compound may also function as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance endocannabinoid signaling, which has implications for pain relief and anti-inflammatory effects .

Case Studies

- Study on Antitumor Activity :

- FAAH Inhibition Study :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.